molecular formula C5H10ClNO2 B2800127 cis-2-Aminocyclobutane-1-carboxylic acid CAS No. 84585-76-2

cis-2-Aminocyclobutane-1-carboxylic acid

Cat. No. B2800127
CAS RN: 84585-76-2
M. Wt: 151.59
InChI Key: YDUYWOJGABHCAO-HJXLNUONSA-N
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Description

“Cis-2-Aminocyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C5H9NO2 . It is also known by its IUPAC name (1R,2S)-2-aminocyclobutane-1-carboxylic acid . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of “cis-2-Aminocyclobutane-1-carboxylic acid” has been reported in scientific literature . An efficient synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid in single enantiomer form was established and protected homo-oligomers (2-, 4-, and 6-mers) of this cyclic cis-β-amino acid were prepared .


Molecular Structure Analysis

The molecular structure of “cis-2-Aminocyclobutane-1-carboxylic acid” can be represented by the InChI code: 1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 . This indicates that the molecule consists of a cyclobutane ring with an amino group and a carboxylic acid group attached .


Chemical Reactions Analysis

While specific chemical reactions involving “cis-2-Aminocyclobutane-1-carboxylic acid” are not mentioned in the search results, it’s worth noting that cyclobutane derivatives have been shown to undergo ring cleavage upon heating . This property could potentially be exploited in the design of thermally recyclable or degradable materials .


Physical And Chemical Properties Analysis

“Cis-2-Aminocyclobutane-1-carboxylic acid” is a solid at room temperature . It has a molecular weight of 151.59 .

Scientific Research Applications

Synthesis and Structural Studies

  • Enantiodivergent Synthesis : cis-2-Aminocyclobutane-1-carboxylic acid has been synthesized through enantiodivergent synthetic sequences, demonstrating its potential in stereocontrolled synthetic methodologies for preparing bis(cyclobutane) beta-dipeptides (Izquierdo et al., 2005).
  • Photochemical Routes : A photochemical route has been explored for the synthesis of hydroxy derivatives of 2-Aminocyclobutane-1-carboxylic Acid, showcasing a new synthetic approach (Chang et al., 2018).
  • Conformational Preferences : Studies have shown that cis-2-Aminocyclobutane-1-carboxylic acid derivatives exhibit specific conformational preferences, crucial for designing peptides with desired structural properties (Fernandes et al., 2010).

Applications in Peptide Design

  • Peptide Folding : The cis-2-Aminocyclobutane-1-carboxylic acid plays a significant role in the folding of hybrid peptides, affecting the overall structure and potential functionality of these peptides (Illa et al., 2017).
  • Design of Nanostructures : This compound has been utilized in the design of peptide foldamer-based self-assembled nanostructures, demonstrating its relevance in the emerging field of nanoscale materials for biomedical applications (Szefczyk, 2021).
  • Potential in Therapy : Its derivatives have been explored for potential use in neutron capture therapy, a promising area for cancer treatment (Kabalka & Yao, 2003).

Physical-Chemical Properties

  • Stereochemical Synthesis : The compound's stereochemical synthesis is essential for accessing its enantiomerically pure form, a critical factor in pharmaceutical and chemical research (Fernandes et al., 2009).
  • pKa Values Study : Research has been conducted on the pKa values of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, providing insights into the physical-chemical properties of such compounds (Chernykh et al., 2016).

Solid-State Organization

  • Vibrational Circular Dichroism Studies : The use of vibrational circular dichroism has been employed to probe the solid-state organization of derivatives of cis-2-Aminocyclobutane-1-carboxylic acid, contributing significantly to our understanding of molecular interactions in solid states (Declerck et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

(1R,2S)-2-aminocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQMWZLLTGEDQU-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272388
Record name (1R,2S)-2-Aminocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Aminocyclobutane-1-carboxylic acid

CAS RN

221158-95-8
Record name (1R,2S)-2-Aminocyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221158-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-Aminocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
9
Citations
A Hassoun, CM Grison, R Guillot, T Boddaert… - New Journal of …, 2015 - pubs.rsc.org
… 1): cis-2-aminocyclopentane-1-carboxylic acid (cis-ACPC), 7 exo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (exo-ABHEC), 8 and cis-2-aminocyclobutane-1-carboxylic acid (cis-…
Number of citations: 27 pubs.rsc.org
J Aguilera, JA Cobos, R Gutiérrez‐Abad… - European Journal of …, 2013 - Wiley Online Library
… similar to those previously observed with the hybrid cyclobutane/proline derivatives9 or with the polycyclobutane β-peptide series derived from cis-2-aminocyclobutane-1-carboxylic acid…
C Gauzy, E Pereira, S Faure, DJ Aitken - Tetrahedron letters, 2004 - Elsevier
… Only two enantioselective syntheses of cis-2-aminocyclobutane-1-carboxylic acid have been described so far: first by Martı́n-Vilà et al. and then recently by Bolm et al. Both procedures …
Number of citations: 35 www.sciencedirect.com
M Szefczyk - Nanoscale, 2021 - pubs.rsc.org
… Rua and coworkers combined the rigidity and amphiphilic properties of another tetrapeptide, namely, β-strands mimicking cis-2-aminocyclobutane-1-carboxylic acid (cis-ACBC) 4 , and …
Number of citations: 9 pubs.rsc.org
HR Kricheldorf, R Mülhaupt, WE Hull - Journal of Macromolecular …, 1980 - Taylor & Francis
D, L-Cis-2-aminocyclobutane-1-carboxylic acid NCA, D, L-cis-and trans-2-aminocyclohexane-1-carboxylic acid N-carboxyanhydride (NCA) and D, L-cis-2-aminocyclohexane-1-…
Number of citations: 6 www.tandfonline.com
E Torres, E Gorrea, ED Silva, P Nolis… - Organic …, 2009 - ACS Publications
… formation of intraresidue hydrogen bonds affording cis-fused [4.2.0]octane structural units in β-dipeptides made up by monomers derived from cis-2-aminocyclobutane-1-carboxylic acid. …
Number of citations: 59 pubs.acs.org
A Sorrenti, O Illa, R Pons, RM Ortuño - Langmuir, 2015 - ACS Publications
… Thus, while oligomers consisting of monomers derived of cis-2-aminocyclobutane-1-carboxylic acid adopt extended conformations in solution as the consequence of intraresidual …
Number of citations: 25 pubs.acs.org
O Roy, S Faure, DJ Aitken - Tetrahedron letters, 2006 - Elsevier
… Ortuño’s work on the incorporation of the parent compound cis-2-aminocyclobutane-1-carboxylic acid into small oligomers produced encouraging preliminary results and indicated a …
Number of citations: 38 www.sciencedirect.com
C Gauzy, B Saby, E Pereira, S Faure, DJ Aitken - Synlett, 2006 - thieme-connect.com
… We recently reported a straightforward synthesis of the racemic cis-2-aminocyclobutane-1-carboxylic acid (4a) starting from uracil (1a). [10] The preparation involved a [2+2]-…
Number of citations: 26 www.thieme-connect.com

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